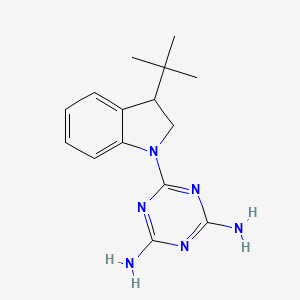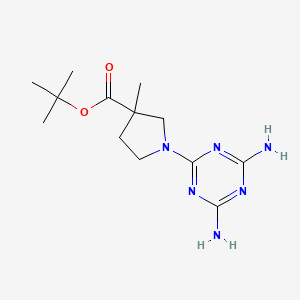![molecular formula C20H25ClN2O2 B7436574 2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol](/img/structure/B7436574.png)
2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol, also known as CP-55940, is a synthetic cannabinoid that acts as a potent agonist at both the CB1 and CB2 receptors. It was first synthesized in the early 1980s and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol acts as a potent agonist at both the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors can modulate a wide range of physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channel activity, and modulation of gene expression. It has also been shown to have potent anti-inflammatory and anti-cancer effects, as well as neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol has several advantages for use in laboratory experiments, including its potent activity at both CB1 and CB2 receptors, as well as its well-characterized pharmacological profile. However, its potent activity can also make it difficult to use in certain assays, and its effects can be highly dependent on experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol, including further exploration of its potential therapeutic applications in pain management, neuroprotection, and cancer treatment. Additionally, further studies are needed to better understand the mechanisms underlying its effects, as well as its potential limitations and side effects. Finally, there is a need for the development of more selective and specific agonists for the CB1 and CB2 receptors, which could have fewer side effects and greater therapeutic potential.
Synthesemethoden
2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol is typically synthesized using a multi-step process that involves the reaction of 4-(2-piperidin-1-ylethoxy)aniline with 2-chloro-3-formylphenol, followed by reduction and acylation steps. The final product is then purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol has been widely studied for its potential therapeutic applications, particularly in the fields of pain management, neuroprotection, and cancer treatment. It has been shown to have potent analgesic effects in animal models of chronic pain, as well as anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
2-chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c21-20-16(5-4-6-19(20)24)15-22-17-7-9-18(10-8-17)25-14-13-23-11-2-1-3-12-23/h4-10,22,24H,1-3,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZSQZXROORQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)NCC3=C(C(=CC=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(carbamoylamino)-3-methoxyphenyl]-3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7436497.png)
![(2S,5R)-5-(3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazine-1-carbonyl)oxolane-2-carboxamide](/img/structure/B7436498.png)

![N-(4-chloro-1-methylbenzimidazol-2-yl)-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7436507.png)
![2-N-methyl-2-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436516.png)
![1-[2-(difluoromethoxy)-5-nitrophenyl]-3-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]urea](/img/structure/B7436523.png)
![6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B7436528.png)
![Ethyl 2-[1-cyano-2-[3-methyl-4-(trifluoromethoxy)phenyl]-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B7436535.png)

![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[3-fluoro-4-(trifluoromethyl)phenyl]urea](/img/structure/B7436556.png)
![N-[2-methoxy-4-(methylcarbamoyl)phenyl]-3-(phenylsulfanylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7436570.png)
![N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide](/img/structure/B7436583.png)
![3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide](/img/structure/B7436586.png)
![Methyl 3-[(2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carbonyl)amino]cyclobutane-1-carboxylate](/img/structure/B7436601.png)